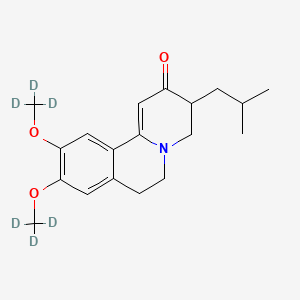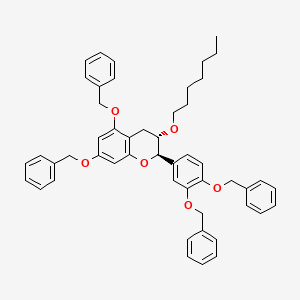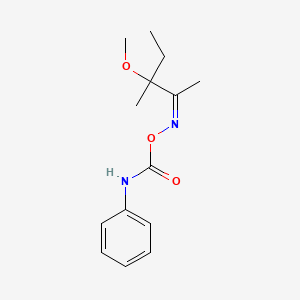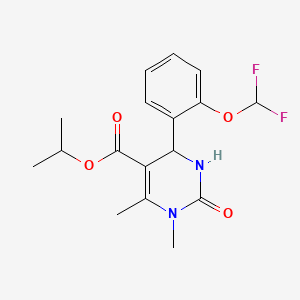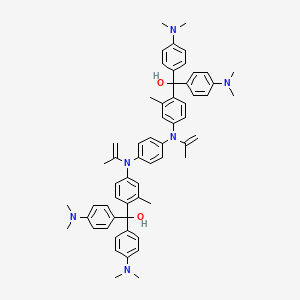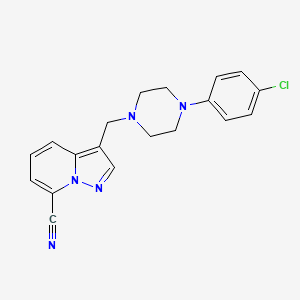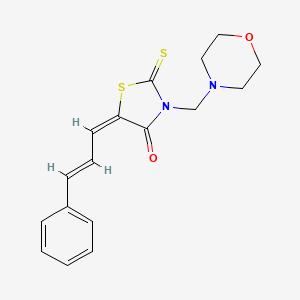
3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with morpholinylmethyl and phenylpropenylidene substituents, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of Morpholinylmethyl Group: The morpholinylmethyl group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.
Addition of Phenylpropenylidene Group: The phenylpropenylidene group can be added via a condensation reaction between a benzaldehyde derivative and the thiazolidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholinylmethyl and phenylpropenylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For studying enzyme inhibition and protein interactions.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: As a precursor for the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmacological applications.
Uniqueness
3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
86650-16-0 |
|---|---|
Molecular Formula |
C17H18N2O2S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(5E)-3-(morpholin-4-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18N2O2S2/c20-16-15(8-4-7-14-5-2-1-3-6-14)23-17(22)19(16)13-18-9-11-21-12-10-18/h1-8H,9-13H2/b7-4+,15-8+ |
InChI Key |
YYZWIJATALWONG-DUEVJXGLSA-N |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12723317.png)
![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
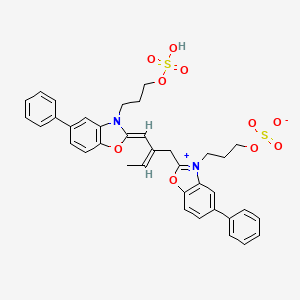
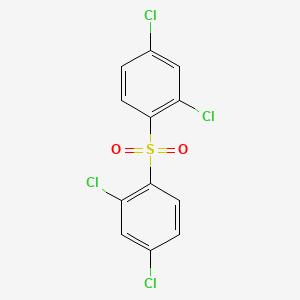
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
